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Compound of Interest

Compound Name: 2-Aminoquinoline-3-carbonitrile

Cat. No.: B177327

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-
aminoquinoline-3-carbonitrile, a key heterocyclic compound with significant interest in
medicinal chemistry and materials science. This document presents available Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside
detailed experimental protocols for acquiring such spectra. The information is structured to be a
practical resource for researchers engaged in the synthesis, characterization, and application
of this molecule.

Introduction

2-aminoquinoline-3-carbonitrile is a versatile scaffold in organic synthesis, serving as a
precursor for a wide range of fused heterocyclic systems. Its derivatives have demonstrated a
broad spectrum of biological activities, making the precise characterization of its structure and
properties paramount for new discoveries. This guide focuses on the key spectroscopic
techniques used to elucidate and confirm the molecular structure of 2-aminoquinoline-3-
carbonitrile.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for 2-
aminoquinoline-3-carbonitrile. Due to the limited availability of fully assigned experimental
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data in publicly accessible literature for the unsubstituted parent compound, some data is
inferred from closely related derivatives and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

Table 1: *H NMR Spectral Data (Predicted)

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~8.2-8.0 d 1H H-4
~7.8-7.6 m 2H H-5, H-8
~75-7.3 m 2H H-6, H-7
~55-5.0 brs 2H -NH:2

Note: Predicted values are based on the analysis of substituted 2-aminoquinoline-3-
carbonitrile derivatives. The exact chemical shifts and coupling constants can vary based on
the solvent and concentration.

Table 2: 3C NMR Spectral Data
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Chemical Shift (8) (ppm) Assignment
~160 C-2
~148 C-8a
~138 C-4
~132 C-7
~128 C-5
~127 C-6
~125 C-4a
~118 C-3
~116 -CN
~90 C-3

Note: The PubChem database indicates the availability of a 13C NMR spectrum for this
compound. The listed values are typical for quinoline derivatives and require experimental
confirmation for precise assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
for 2-aminoquinoline-3-carbonitrile is expected to show characteristic absorption bands for
its amine, nitrile, and aromatic functionalities.

Table 3: IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric and

3450 - 3300 Medium-Strong _

symmetric) of -NH2
2220 - 2230 Strong C=N stretch (nitrile)

C=N and C=C stretch
1640 - 1600 Medium o

(quinoline ring)

) Aromatic C=C skeletal

1600 - 1450 Medium o

vibrations

C-H out-of-plane bending
800 - 700 Strong

(aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. For 2-aminoquinoline-3-carbonitrile (molar mass: 169.18 g/mol ), the electron
ionization (El) mass spectrum is expected to show a prominent molecular ion peak.

Table 4: Mass Spectrometry Data

miz Relative Intensity Assighment

169 High [M]* (Molecular lon)[1]

142 Medium [M - HCNJ*

115 Medium [M - HCN - HCN]* or [CeHsN]*

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a solid organic

compound like 2-aminoquinoline-3-carbonitrile.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of 2-aminoquinoline-3-carbonitrile in
a suitable deuterated solvent (e.g., DMSO-des or CDCI3) in a standard 5 mm NMR tube. The
concentration may need to be adjusted to avoid solubility issues.

 Instrumentation: Acquire the *H and 13C NMR spectra on a high-resolution NMR
spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition:
o Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
o Integrate the peaks to determine the relative number of protons.

o Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to
determine the connectivity of protons.

e 13C NMR Acquisition:

o Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each
unique carbon atom.

o Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

o Alarger number of scans is typically required for 13C NMR due to the low natural
abundance of the 13C isotope.

Infrared (IR) Spectroscopy (KBr Pellet Method)
e Sample Preparation:

o Grind a small amount (1-2 mg) of 2-aminoquinoline-3-carbonitrile with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until
a fine, homogeneous powder is obtained.

o Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent KBr pellet.
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e Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm~1).

o The resulting spectrum should be plotted as transmittance or absorbance versus
wavenumber.

Mass Spectrometry (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer, typically via a direct insertion probe. The sample is then heated under vacuum
to promote vaporization.

« lonization: The vaporized molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting the
relative abundance of each ion versus its m/z value.

Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the structure of
the target compound.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

2-Aminoquinoline-3-carbonitrile

Click to download full resolution via product page

Caption: Chemical structure of 2-aminoquinoline-3-carbonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Analysis of 2-aminoquinoline-3-carbonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b177327#spectral-data-for-2-aminoquinoline-3-
carbonitrile-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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